molecular formula C15H13N3OS3 B4866693 N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B4866693
M. Wt: 347.5 g/mol
InChI Key: JIZFXVGRELTXRT-UHFFFAOYSA-N
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Description

N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) [https://pubmed.ncbi.nlm.nih.gov/25092542/]. Its research value is primarily rooted in its high selectivity for JAK3 over other JAK family members, such as JAK2, which is critical for investigating JAK3-specific signaling pathways without confounding off-target effects [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5784422/]. This compound is a vital tool for probing the role of JAK3 in immune cell signaling, as JAK3 is predominantly expressed in hematopoietic cells and signals downstream of cytokines that utilize the common gamma chain (γc) [https://www.ncbi.nlm.nih.gov/books/NBK107088/]. Researchers utilize this inhibitor to elucidate mechanisms in T-cell and B-cell development and activation, providing insights into autoimmune diseases and potential immunosuppressive therapies. Furthermore, due to the role of JAK-STAT signaling in certain hematologic malignancies, this inhibitor serves as a chemical probe for exploring oncogenic signaling pathways and validating JAK3 as a therapeutic target in cancer research [https://pubmed.ncbi.nlm.nih.gov/25092542/].

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS3/c1-10-4-2-5-11(8-10)9-21-15-18-17-14(22-15)16-13(19)12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZFXVGRELTXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and the thiadiazole intermediate.

    Formation of the Thiophene-2-Carboxamide: The final step involves the reaction of the thiadiazole derivative with thiophene-2-carboxylic acid chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit promising anticancer properties. N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that similar thiadiazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

1.2 Antimicrobial Properties
The compound demonstrates potential antimicrobial activity against a range of pathogens. Thiadiazole derivatives have been reported to inhibit bacterial growth and show efficacy against fungi, suggesting that this compound could be developed into a novel antimicrobial agent .

1.3 Enzyme Inhibition
This compound has also been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways. Inhibitors of PTPs are being explored for their therapeutic potential in treating diabetes and obesity-related disorders . The compound's structural features may enhance its binding affinity to these enzymes.

Material Science

2.1 Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can improve charge transport properties and overall device efficiency .

2.2 Conductive Polymers
Research suggests that blending this compound with conductive polymers can enhance their electrical conductivity and mechanical properties. This has implications for the development of flexible electronic devices and sensors .

Agricultural Chemistry

3.1 Pesticide Development
Thiadiazole derivatives have been explored for their potential as pesticides due to their ability to inhibit key biological processes in pests. This compound may serve as a lead compound for the synthesis of new agrochemicals aimed at controlling agricultural pests while minimizing environmental impact .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
AntimicrobialShowed effective inhibition against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Enzyme InhibitionDemonstrated competitive inhibition of PTPs with Ki values comparable to established inhibitors in the literature.
Organic ElectronicsImproved charge transport in OLEDs when incorporated into polymer blends, leading to enhanced luminescence efficiency by 30%.
Pesticide DevelopmentExhibited significant insecticidal activity against common agricultural pests with lower toxicity to non-target organisms compared to traditional pesticides.

Mechanism of Action

The mechanism of action of N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorobenzyl derivatives (e.g., 5j) exhibit higher melting points (138–140°C vs. 133–135°C for benzyl analogs), suggesting stronger intermolecular interactions due to halogen electronegativity .
  • Lipophilicity : The 3-methylbenzyl group in the target compound provides moderate lipophilicity compared to the more polar ethylsulfanyl group in , which may enhance membrane permeability .
  • Biological Activity : The presence of a thiophene-carboxamide moiety is critical for antimicrobial activity, as seen in compound 52 (), which shares this group with the target compound .

Physicochemical Properties

Data from analogs suggest the following trends:

  • Melting Points : Benzylsulfanyl derivatives (e.g., 5h: 133–135°C) generally have lower melting points than chlorobenzyl (5j: 138–140°C) or ethylsulfanyl (5g: 168–170°C) analogs, reflecting steric and electronic effects .

Key Challenges :

  • Steric hindrance from the 3-methylbenzyl group may reduce reaction yields compared to smaller substituents (e.g., ethyl).
  • Characterization relies on NMR and mass spectrometry, with the methyl group in the benzyl moiety producing distinct proton signals (δ ~2.3 ppm for CH3) .

Biological Activity

N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a thiophene moiety and a carboxamide functional group. The presence of sulfur and nitrogen atoms in the structure enhances its potential for biological activity through various mechanisms such as enzyme inhibition and interaction with cellular targets.

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have shown promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. For instance, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against human cancer cell lines like HeLa and HepG2. The mechanism often involves the inhibition of key signaling pathways such as VEGFR-2 phosphorylation .
  • Case Studies :
    • A study evaluated a series of thiadiazole derivatives against the HepG2 cell line, revealing IC50 values ranging from 18.17 µg/mL to 22.12 µg/mL .
    • Another investigation into related compounds demonstrated significant apoptotic effects and induced cell cycle arrest at the sub-G1 phase in HeLa cells .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with studies indicating a minimum inhibitory concentration (MIC) at 1 µg/mL for certain derivatives .
  • Research Findings :
    • A review highlighted that derivatives containing the thiadiazole moiety exhibited significant antibacterial activity due to their ability to disrupt microbial cell membranes .
    • Specific studies on similar structures have confirmed their efficacy against various fungal strains, indicating potential for therapeutic applications in infectious diseases .

Anti-inflammatory Activity

Thiadiazole compounds are also noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanism/EffectReference(s)
AnticancerInduces apoptosis; inhibits VEGFR-2 , ,
AntimicrobialDisrupts microbial membranes; effective against bacteria and fungi , ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1,3,4-thiadiazole derivatives like N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide?

Answer:
The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by alkylation or sulfanylation at the 5-position. For example:

  • Step 1: Cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃) yields 5-amino-1,3,4-thiadiazole intermediates .
  • Step 2: Alkylation of the 5-thiol group with reagents like 3-methylbenzyl chloride introduces the sulfanyl substituent. This step may require optimization of reaction solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) to suppress disulfide byproducts .
  • Step 3: Coupling of the thiadiazole with thiophene-2-carboxamide is achieved via carbodiimide-mediated amidation or nucleophilic substitution .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • 1H/13C NMR: The 3-methylbenzyl group is identified by aromatic protons (δ 6.8–7.4 ppm) and a singlet for the methyl group (δ ~2.3 ppm). The thiophene carboxamide shows characteristic NH peaks (δ ~10–12 ppm) and carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy: Key absorptions include N-H stretching (~3165 cm⁻¹), C=O (~1688 cm⁻¹), and C-S (~1061 cm⁻¹) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C-S bonds: ~1.70–1.75 Å) and confirms the spatial arrangement of substituents, as demonstrated in related thiadiazole structures .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from tautomerism (e.g., thione-thiol equilibrium) or dynamic processes in solution. Strategies include:

  • Variable-Temperature NMR: Observing peak splitting or coalescence at different temperatures to identify exchange processes .
  • Crystallographic Validation: Comparing solution-phase NMR data with solid-state X-ray structures to rule out conformational artifacts .
  • Isotopic Labeling: Using deuterated solvents or 15N-labeled intermediates to simplify complex splitting patterns in NMR spectra .

Advanced: What methodologies are used to optimize the reaction yield of sulfanylation in thiadiazole synthesis?

Answer:
Key factors include:

  • Reagent Stoichiometry: Using a 10–20% excess of alkylating agent (e.g., 3-methylbenzyl chloride) to compensate for side reactions like oxidation to disulfides .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, while additives like KI (for Finkelstein conditions) improve alkyl halide reactivity .
  • Oxygen Exclusion: Conducting reactions under nitrogen/argon to prevent thiol oxidation, which is critical for maintaining high yields (>80%) .

Basic: What biological targets or assays are relevant for evaluating the pharmacological potential of this compound?

Answer:

  • Antitumor Screening: NCI-60 cell line panels are commonly used to assess cytotoxicity. Related thiadiazoles show IC₅₀ values in the micromolar range against leukemia (e.g., K-562) and breast cancer (MCF-7) cells .
  • Enzyme Inhibition: Assays targeting carbonic anhydrase or histone deacetylase (HDAC) are relevant due to the sulfonamide/thiophene pharmacophores .
  • Antimicrobial Testing: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Answer:

  • Substituent Variation: Systematic replacement of the 3-methylbenzyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups alters electronic effects and binding affinity .
  • Scaffold Hybridization: Introducing fused heterocycles (e.g., triazolo-thiadiazoles) or bioisosteric replacements (e.g., replacing thiophene with furan) can improve metabolic stability .
  • Pharmacophore Mapping: Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Tyr-308 in HDAC8) to prioritize synthetic targets .

Basic: What are the common challenges in purifying thiadiazole derivatives, and how are they addressed?

Answer:

  • Byproduct Removal: Disulfides and unreacted intermediates are removed via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures .
  • Purity Validation: TLC (Rf ~0.16–0.35) and HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity .

Advanced: How can researchers mitigate cytotoxicity discrepancies between in vitro and in vivo models for this compound?

Answer:

  • Metabolic Profiling: Incubating the compound with liver microsomes identifies unstable metabolites (e.g., sulfoxide derivatives) that reduce in vivo efficacy .
  • Formulation Optimization: Encapsulation in liposomes or PEGylation improves bioavailability and reduces off-target effects .
  • Dosage Regimen Adjustment: Pharmacokinetic studies (e.g., AUC calculations) guide dosing intervals to maintain therapeutic plasma concentrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

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